Methyl 6-chloro-5-hydroxynicotinate

nAChR pharmacology Nicotinic acetylcholine receptor Antagonist screening

Standard nicotinate analogs lack the ortho-chloro-para-hydroxy substitution pattern essential for direct 5-Hydroxy-Imidacloprid synthesis-leaving biomonitoring and toxicokinetic labs without authenticated metabolite reference standards. Methyl 6-chloro-5-hydroxynicotinate closes this gap as the definitive synthetic precursor. • Exclusive gateway to 5-Hydroxy-Imidacloprid (H943220), the primary urinary biomarker for human neonicotinoid exposure assessment • Demonstrated α7 nAChR antagonist activity (IC50 = 8.07 µM) with >2,400-fold potency differential versus non-chlorinated analogs, enabling selective SAR campaigns • Consistent batch purity with full analytical characterization supports reliable LC-MS/MS assay development and regulatory residue monitoring programs

Molecular Formula C7H6ClNO3
Molecular Weight 187.579
CAS No. 915107-30-1
Cat. No. B579885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-5-hydroxynicotinate
CAS915107-30-1
Synonyms6-Chloro-5-hydroxy-3-pyridinecarboxylic Acid Methyl Ester
Molecular FormulaC7H6ClNO3
Molecular Weight187.579
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)Cl)O
InChIInChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3
InChIKeyZDIHYBCAMKQMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Chloro-5-hydroxynicotinate (CAS 915107-30-1): A Differentiated Halogenated Pyridine Scaffold for Nicotinoid and nAChR-Targeted Research


Methyl 6-chloro-5-hydroxynicotinate (CAS 915107-30-1; MFCD11975629) is a trisubstituted pyridine derivative of the nicotinate class, characterized by the concurrent presence of a chloro substituent at the 6-position, a hydroxyl group at the 5-position, and a methyl ester at the 3-position [1]. With a molecular weight of 187.58 g/mol and an XLogP3 of 1.3, this halogenated heterocycle is primarily valued as a strategic building block for the construction of more complex nicotinoid analogs . It is most notably employed as a direct synthetic intermediate in the preparation of 5-Hydroxy-Imidacloprid (H943220), the principal oxidative metabolite of the neuro-active insecticide Imidacloprid .

Methyl 6-Chloro-5-hydroxynicotinate: Why Non-Halogenated or Mono-Substituted Nicotinates Cannot Satisfy Specific nAChR Interaction and Downstream Synthetic Requirements


Procurement based solely on the 'nicotinate' class is insufficient for projects requiring precise molecular interaction or specific metabolite synthesis. Simple analogs like Methyl 5-hydroxynicotinate (CAS 30766-22-4) lack the 6-chloro substituent, which fundamentally alters the electronic distribution of the pyridine ring and significantly reduces lipophilicity (XLogP 0.3 vs 1.3) . Conversely, Methyl 6-chloronicotinate (CAS 73781-91-6) lacks the 5-hydroxy group, eliminating a critical hydrogen-bond donor/acceptor site and shifting the compound toward a purely lipophilic profile (XLogP 1.52) . These structural variations result in marked differences in receptor binding profiles—such as the >2,400-fold potency differential against the α7 nAChR relative to 5-hydroxynicotinate—and preclude the direct synthesis of 5-Hydroxy-Imidacloprid without the requisite ortho-chloro-para-hydroxy substitution pattern [1].

Methyl 6-Chloro-5-hydroxynicotinate: Quantitative Comparator Evidence for nAChR Antagonism, Physicochemical Profile, and Synthetic Utility


Alpha-7 nAChR Antagonism: 2,400-Fold Potency Differential vs. 5-Hydroxynicotinate

Methyl 6-chloro-5-hydroxynicotinate exhibits substantially greater antagonist potency at the rat α7 nicotinic acetylcholine receptor (nAChR) compared to the non-halogenated analog 5-hydroxynicotinate. The presence of the 6-chloro substituent is a critical determinant of this enhanced activity [1][2].

nAChR pharmacology Nicotinic acetylcholine receptor Antagonist screening

Lipophilicity (LogP) Differentiation: Balanced Partitioning Profile Between Hydrophilic and Lipophilic Nicotinate Analogs

Methyl 6-chloro-5-hydroxynicotinate (XLogP3 = 1.3) occupies a unique middle ground in terms of lipophilicity between the more polar Methyl 5-hydroxynicotinate and the more lipophilic Methyl 6-chloronicotinate [1]. This balanced profile is a direct consequence of the dual chloro/hydroxy substitution.

ADME prediction Physicochemical properties Drug-likeness

Thermal Stability and Purification Handle: Elevated Melting Point vs. 6-Chloronicotinate

The inclusion of the 5-hydroxy group in Methyl 6-chloro-5-hydroxynicotinate confers a significantly higher melting point compared to the non-hydroxylated analog Methyl 6-chloronicotinate [1]. This physical property is advantageous for purification and handling.

Crystallization Solid-state properties Purification

Validated Identity and Purity: Standardized Analytical Benchmarks for Reproducible Research

Methyl 6-chloro-5-hydroxynicotinate is supplied with a standard purity of ≥98% and is accompanied by rigorous analytical characterization data, including definitive 1H NMR and LC-MS spectra [1]. This level of documentation reduces the risk of experimental variability due to impurities.

Quality control Analytical chemistry Synthetic reliability

Methyl 6-Chloro-5-hydroxynicotinate: Specific Applications Justified by nAChR Antagonism and the Imidacloprid Metabolic Pathway


Neonicotinoid Insecticide Toxicology and Human Biomonitoring Studies

This compound is an indispensable precursor for the synthesis of 5-Hydroxy-Imidacloprid (H943220), a major oxidative metabolite of Imidacloprid that serves as a key urinary biomarker for human exposure to neonicotinoid insecticides . Researchers conducting LC-MS/MS biomonitoring assays or toxicokinetic studies require authenticated 5-Hydroxy-Imidacloprid standards, which are directly prepared from Methyl 6-chloro-5-hydroxynicotinate.

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Probe and Tool Compound Synthesis

Given its demonstrated antagonist activity at the rat α7 nAChR (IC50 = 8.07 µM) and the significant potency differential imparted by the 6-chloro group, this scaffold is uniquely suited for medicinal chemistry campaigns targeting the orthosteric or allosteric sites of nAChRs [1]. It serves as a functionalized core for library synthesis aimed at exploring structure-activity relationships (SAR) around halogenated pyridines in neurological disorders.

Agrochemical Metabolite Reference Standard Preparation

In the agrochemical industry, the registration and environmental fate analysis of Imidacloprid-based products require the generation of certified reference materials for its metabolites. Methyl 6-chloro-5-hydroxynicotinate provides the most direct and well-documented synthetic route to 5-Hydroxy-Imidacloprid, enabling the production of high-purity analytical standards for residue monitoring in soil and crops .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-chloro-5-hydroxynicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.